N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide

Description

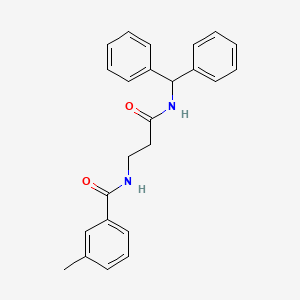

N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide is a β-alanine-derived amide compound featuring a benzhydrylamine moiety linked to a 3-methylbenzamide group via a propanamide backbone. This structure confers unique physicochemical and biological properties. The compound is synthesized through reactions involving β-alanine derivatives and substituted benzoyl chlorides or activated acids, as exemplified in related compounds (e.g., D14 in ).

Properties

Molecular Formula |

C24H24N2O2 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N-[3-(benzhydrylamino)-3-oxopropyl]-3-methylbenzamide |

InChI |

InChI=1S/C24H24N2O2/c1-18-9-8-14-21(17-18)24(28)25-16-15-22(27)26-23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17,23H,15-16H2,1H3,(H,25,28)(H,26,27) |

InChI Key |

PUSNUBJOKMNLLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of WAY-639549 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and yield .

Chemical Reactions Analysis

WAY-639549 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Recent studies have investigated the anticancer potential of N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide. The compound has shown promise as an inhibitor of specific cancer cell lines, potentially through the modulation of apoptotic pathways or interference with cell proliferation mechanisms.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells, suggesting a targeted approach in cancer therapy.

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural characteristics may allow it to disrupt bacterial cell walls or inhibit key enzymatic processes within microbial cells.

- Data Table: Antimicrobial Efficacy

1.3 Neurological Applications

There is emerging evidence suggesting that this compound may interact with neuroreceptors, potentially offering benefits in treating neurodegenerative diseases.

- Case Study : Research indicated that this compound could modulate neurotransmitter release, providing a basis for further exploration in conditions such as Alzheimer's disease.

Synthesis and Optimization

The synthesis of this compound involves several key steps that require precise control over reaction conditions to optimize yield and purity.

- Synthesis Overview :

- Starting materials include benzhydrylamine and acetic anhydride.

- Reaction conditions typically involve refluxing in a suitable solvent like dichloromethane.

Mechanism of Action

WAY-639549 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these enzymes, WAY-639549 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

N-(3-(Benzhydrylamino)-3-oxopropyl)benzamide (D14)

- Structural Difference : Lacks the 3-methyl group on the benzamide ring.

- Bioactivity: Exhibits potent antifungal activity (against Candida albicans and Aspergillus niger) and antibacterial activity (against Pseudomonas aeruginosa) .

N-[3-(Cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide

- Structural Difference: Replaces benzhydrylamino with cyclohexylamino and 3-methyl with 3-methoxy.

- Physicochemical Properties :

Variations in the Amino Group

N-(3-(Benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide

- Structural Difference: Substitutes benzhydrylamino with benzylamino and modifies the benzamide with 2-fluoro-6-hydroxy groups.

- Bioactivity : Demonstrates 33% inhibition of β1i and 12.50 ± 0.77 µM IC50 against β5i proteasomal subunits .

- Key Insight: The benzhydryl group’s bulkiness may enhance target selectivity compared to smaller benzylamino derivatives.

Functional Group Additions

(3-(Benzylamino)-3-oxopropyl)boronic Acid Derivatives (e.g., 6n, 6o, 6p)

- Structural Difference : Incorporates boronic acid groups, enabling chelation or covalent interactions with biological targets.

- Synthesis : Generated via GP-C multicomponent reactions involving α-borylaldehyde and β-alanine .

- Key Insight : Boronic acid integration shifts applications toward β-lactamase inhibition or metal-catalyzed reactions, diverging from the antimicrobial focus of the target compound.

SAR Insights :

- Benzamide Substitution : Electron-donating groups (e.g., 3-methyl) may enhance membrane penetration, while polar groups (e.g., 3-methoxy) increase solubility.

- Amino Group: Bulky aromatic groups (benzhydryl) improve target selectivity over smaller aliphatic amines (cyclohexylamino).

Biological Activity

N-(3-(Benzhydrylamino)-3-oxopropyl)-3-methylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound, and has the following chemical structure:

- Molecular Formula : C_{17}H_{20}N_{2}O_{2}

- Molecular Weight : 284.36 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

The biological activity of this compound is attributed to its interaction with various biological targets. The compound is believed to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific proteases or kinases that play critical roles in disease pathways.

- Receptor Modulation : It may also interact with various receptors, potentially modulating their activity and influencing physiological responses.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in several studies:

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : Some research highlights its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : There are indications that it may provide neuroprotection in models of neurodegenerative diseases.

Case Studies

- In Vitro Studies : In a study evaluating the cytotoxic effects on human cancer cell lines, this compound showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.